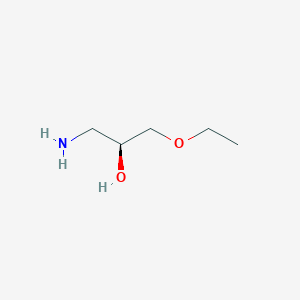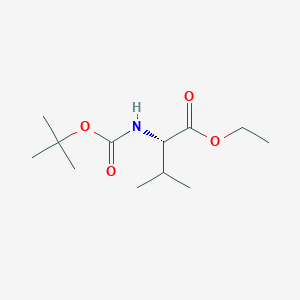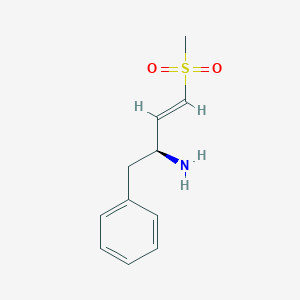
(S)-1-Amino-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Amino-3-ethoxypropan-2-ol is an organic compound with the molecular formula C5H13NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-ethoxypropan-2-ol typically involves the reaction of ethylene oxide with an appropriate amine. One common method is the reaction of ethylene oxide with (S)-1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-1-Amino-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-1-Amino-3-ethoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-3-ethoxypropan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-Amino-2-propanol: A related compound with a different substitution pattern.
3-Amino-1-propanol: Another similar compound with variations in the position of the amino group.
Uniqueness
(S)-1-Amino-3-ethoxypropan-2-ol is unique due to its specific chiral configuration and the presence of both amino and ethoxy functional groups
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(2S)-1-amino-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
PCXPPKOCUWQETF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC[C@H](CN)O |
Canonical SMILES |
CCOCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)


![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)








![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)

